molecular formula C24H20FN3O3S2 B2612800 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049946-72-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2612800
CAS No.: 1049946-72-6
M. Wt: 481.56
InChI Key: DZDVOGTYQBATQQ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O3S2 and its molecular weight is 481.56. The purity is usually 95%.
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Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzothiazole moiety, attachment of the phenyl group, and introduction of the sulfonyl group. The general synthetic route can be summarized as follows:

  • Formation of Benzothiazole : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Coupling Reaction : The benzothiazole derivative is coupled with a halogenated benzene derivative using a palladium-catalyzed cross-coupling reaction.
  • Sulfonyl Group Introduction : Reaction with sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activity. For example, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxic effects. A study reported that certain benzothiazole derivatives displayed IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent . The presence of electron-donating groups on the phenyl ring was found to enhance anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various benzothiazole derivatives have demonstrated effectiveness against bacterial strains, suggesting that modifications in the structure can lead to enhanced activity . The SAR studies indicate that specific substitutions on the benzothiazole scaffold are crucial for improving antimicrobial efficacy.

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. In one study, certain thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models, indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentInfluence on Activity
Benzothiazole MoietyEssential for anticancer and antimicrobial activities
Phenyl GroupModifications enhance biological activity; electron-donating groups improve efficacy
Sulfonamide GroupIncreases solubility and bioavailability

Case Studies

  • Anticancer Study : A recent study evaluated a series of benzothiazole derivatives for their anticancer properties against A-431 and Jurkat cell lines. Compounds with specific substitutions showed significant cytotoxicity, with detailed molecular dynamics simulations revealing interactions with target proteins primarily through hydrophobic contacts .
  • Antimicrobial Evaluation : A set of benzothiazole derivatives was synthesized and tested against various bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
  • Anticonvulsant Research : Another investigation focused on thiazole-integrated pyrrolidinones demonstrated notable anticonvulsant effects in rodent models, suggesting potential for development into therapeutic agents for seizure disorders .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step reactions, including acylation and sulfonylation processes. The core structure comprises a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Key Structural Features:

  • Benzo[d]thiazole Ring: This heterocyclic compound contributes to the biological activity and stability of the molecule.
  • Pyrrolidine Backbone: Provides a rigid structure that may enhance binding affinity to biological targets.
  • Fluorophenyl Sulfonamide Group: Enhances lipophilicity and may improve pharmacokinetic properties.

Biological Activities

Numerous studies have evaluated the biological activities of compounds related to this compound, revealing promising results in several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Properties

Compounds derived from benzothiazole have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Effects

The incorporation of the benzothiazole moiety has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This property is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .

Study on Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored a series of benzothiazole derivatives, including those with pyrrolidine structures, demonstrating their efficacy against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction .

Anti-inflammatory Mechanism Investigation

In another investigation, researchers focused on the anti-inflammatory effects of similar compounds, finding that they effectively inhibited COX-2 activity in vitro. This study highlighted the potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional options .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassKey Findings
AnticancerBenzothiazole derivativesInduction of apoptosis in cancer cell lines
Anti-inflammatoryCOX inhibitorsSignificant inhibition of COX-2 enzyme activity
AntimicrobialBenzothiazole-based antibioticsEffective against Staphylococcus aureus

This comprehensive overview underscores the importance of this compound in ongoing pharmaceutical research and its potential impact on future therapeutic developments.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c25-16-11-13-17(14-12-16)33(30,31)28-15-5-9-21(28)23(29)26-19-7-2-1-6-18(19)24-27-20-8-3-4-10-22(20)32-24/h1-4,6-8,10-14,21H,5,9,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVOGTYQBATQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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